molecular formula C17H28N4O3 B2820776 Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate CAS No. 2415510-36-8

Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B2820776
CAS No.: 2415510-36-8
M. Wt: 336.436
InChI Key: XMTBIHOTVVPLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group is introduced through nucleophilic substitution reactions, often using pyrazine derivatives as starting materials.

    Coupling Reactions: The final step involves coupling the methoxypyrazine moiety with the piperidine core using reagents such as tert-butyl chloroformate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted piperidine and pyrazine derivatives, which can be further utilized in medicinal chemistry research.

Scientific Research Applications

Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The unique combination of the methoxypyrazine moiety with the piperidine core in Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate provides distinct chemical properties and biological activities that are not commonly found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-17(2,3)24-16(22)21-10-6-13(7-11-21)12-20(4)14-15(23-5)19-9-8-18-14/h8-9,13H,6-7,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTBIHOTVVPLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.